6-Fluorobenzo[d]isothiazol-3(2H)-one

Antimicrobial resistance Gram-negative pathogens Acinetobacter baumannii

6-Fluorobenzo[d]isothiazol-3(2H)-one is a fluorinated heterocyclic compound belonging to the benzisothiazolone class, structurally related to the common industrial biocide 1,2-benzisothiazolin-3-one (BIT) and the antifungal agent ticlatone. It is distinguished by a fluorine atom at the 6-position of the benzisothiazole core, which alters its physicochemical and biological profile relative to unsubstituted analogs.

Molecular Formula C7H4FNOS
Molecular Weight 169.18 g/mol
CAS No. 159803-11-9
Cat. No. B176209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorobenzo[d]isothiazol-3(2H)-one
CAS159803-11-9
Molecular FormulaC7H4FNOS
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)SNC2=O
InChIInChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)
InChIKeyWLQRIPHXCTXOQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluorobenzo[d]isothiazol-3(2H)-one (CAS 159803-11-9): A Fluorinated Benzisothiazolone for Targeted Antimicrobial Discovery and Procurement


6-Fluorobenzo[d]isothiazol-3(2H)-one is a fluorinated heterocyclic compound belonging to the benzisothiazolone class, structurally related to the common industrial biocide 1,2-benzisothiazolin-3-one (BIT) and the antifungal agent ticlatone [1]. It is distinguished by a fluorine atom at the 6-position of the benzisothiazole core, which alters its physicochemical and biological profile relative to unsubstituted analogs [2]. The compound is commercially available as a research chemical with purity ≥97% .

Why 6-Fluorobenzo[d]isothiazol-3(2H)-one Cannot Be Replaced by Generic BIT or Other Isothiazolinones


Although 1,2-benzisothiazolin-3-one (BIT) is a widely used broad-spectrum preservative, its antibacterial activity against clinically relevant Gram-negative pathogens is limited [1]. Recent research demonstrates that the 6-fluoro substitution confers a distinct mechanism of action—selective inhibition of the plasmid-derived hydroperoxide reductase OhrB—that is not observed with unsubstituted BIT or the 6-chloro analog ticlatone [2]. This mechanistic divergence translates into quantitatively measurable differences in potency, target engagement, and synergism with aminoglycoside antibiotics, making generic substitution scientifically unfounded when the objective is to exploit OhrB-mediated peroxide sensitization or aminoglycoside potentiation [2].

Quantitative Differentiation Evidence for 6-Fluorobenzo[d]isothiazol-3(2H)-one vs. Closest Analogs


Anti-Acinetobacter baumannii Potency: 6-Fluoro vs. Unsubstituted BIT

6-Fluorobenzo[d]isothiazol-3(2H)-one (designated 6D1) exhibits an MIC of 1 mg/L against A. baumannii ATCC19606 in cation-adjusted Mueller-Hinton broth [1]. In contrast, unsubstituted 1,2-benzisothiazol-3-one (BIT) is reported to have limited antibacterial activity, prompting the search for new antibacterial benzisothiazolone derivatives [2]. The 6-fluoro substitution thus transforms a scaffold with negligible anti-Gram-negative activity into a compound with measurable and actionable potency against a WHO critical-priority pathogen.

Antimicrobial resistance Gram-negative pathogens Acinetobacter baumannii Benzisothiazolone SAR

Target Engagement: OhrB Peroxidase Binding Affinity and Peroxide Sensitization

6-Fluorobenzo[d]isothiazol-3(2H)-one (6D1) binds specifically to A. baumannii plasmid-derived OhrB peroxidase with an equilibrium dissociation constant KD = 9.79 × 10⁻⁶ M (SPR, Biacore T200, CM5 sensor chip) [1]. This interaction produces a functional consequence: the MICs of tert-butyl hydroperoxide (t-BHP), cumene hydroperoxide (CHP), and H₂O₂ against A. baumannii are reduced at least 8-fold, 20-fold, and 8-fold respectively in the presence of 2.5 mg/L 6D1 [1]. By comparison, unsubstituted BIT is reported to act via non-specific thiol group reactivity [REFS-1, citing Ref 18], and ticlatone (6-chloro analog) is primarily described as a topical antifungal agent without documented OhrB inhibition [2]. No comparable peroxide sensitization data have been reported for BIT or ticlatone in the same assay system.

Target identification Surface plasmon resonance Peroxide stress OhrB Benzisothiazolone

Aminoglycoside Synergy: FICI-Based Evidence for Kanamycin and Gentamicin Potentiation

In checkerboard titration assays, 6-fluorobenzo[d]isothiazol-3(2H)-one (6D1) demonstrated synergistic activity (FICI = 0.5) with kanamycin and gentamicin against A. baumannii ATCC19606 and K. pneumoniae ATCC13883 [1]. In the presence of 6D1, the MIC of kanamycin against A. baumannii decreased from 16 mg/L to 4 mg/L (4-fold reduction), and gentamicin MIC decreased from 16 mg/L to 4 mg/L [1]. Notably, this synergy extended to a carbapenem-resistant Klebsiella pneumoniae isolate harboring the NDM-1 gene, where kanamycin MIC was reduced from 16 to 4 mg/L [1]. No comparable aminoglycoside-potentiating activity has been reported for unsubstituted BIT or ticlatone.

Antibiotic adjuvant Synergy Aminoglycoside FICI Klebsiella pneumoniae

Physicochemical Differentiation: LogP and Aqueous Solubility Relative to BIT

6-Fluorobenzo[d]isothiazol-3(2H)-one has a computed XLogP3 of 1.4 and an aqueous solubility of 22.7 µg/mL [1]. Unsubstituted BIT has an XLogP3 of 1.3 and an aqueous solubility of approximately 1 g/L (1000 µg/mL) [2]. The fluorine substitution produces a modest increase in lipophilicity (ΔLogP = +0.1) and a substantially lower aqueous solubility (approximately 44-fold decrease), suggesting that 6-fluoro substitution alters partitioning behavior and dissolution kinetics relative to the parent scaffold [1][2].

Lipophilicity Solubility Drug-likeness Physicochemical properties Benzisothiazolone

Priority Application Scenarios for 6-Fluorobenzo[d]isothiazol-3(2H)-one Based on Quantitative Differentiation Evidence


Target-Based Screening for OhrB Peroxidase Inhibitors Against Multidrug-Resistant Acinetobacter baumannii

The confirmed binding of 6-fluorobenzo[d]isothiazol-3(2H)-one to OhrB (KD = 9.79 × 10⁻⁶ M) and the resulting peroxide sensitization (≥8-fold MIC reduction) [1] make this compound an ideal positive control or starting scaffold in biochemical and phenotypic screens targeting bacterial peroxide detoxification systems. Procurement of this compound enables assay validation for OhrB inhibition, a target that generic BIT does not engage specifically.

Aminoglycoside Adjuvant Development for Carbapenem-Resistant Klebsiella pneumoniae (NDM-1+)

The demonstrated synergy between 6-fluorobenzo[d]isothiazol-3(2H)-one and kanamycin/gentamicin (FICI = 0.5, 4-fold MIC reduction) against NDM-1-producing CRKP [1] positions this compound as a critical tool compound for programs developing aminoglycoside-sparing or aminoglycoside-potentiating regimens. No other benzisothiazolone has published evidence of such synergy against carbapenem-resistant Enterobacteriaceae.

Structure-Activity Relationship (SAR) Campaigns Exploring Halogen-Substituted Benzisothiazolones

The quantitative anti-A.-baumannii MIC of 1 mg/L for 6-fluorobenzo[d]isothiazol-3(2H)-one versus the limited activity of unsubstituted BIT [1][2] provides a clear SAR starting point for medicinal chemistry optimization. Procurement of this specific fluorinated scaffold allows direct comparison with the 6-chloro analog (ticlatone) to dissect the electronic and steric contributions of halogen substitution to antibacterial potency and target selectivity.

Formulation Development Requiring Low-Solubility Lipophilic Benzisothiazolone Scaffolds

With an aqueous solubility of 22.7 µg/mL and XLogP3 of 1.4 [3], 6-fluorobenzo[d]isothiazol-3(2H)-one provides a physicochemical profile distinct from the highly water-soluble BIT (~1 g/L). This differential supports its selection in formulation studies where reduced aqueous solubility and moderate lipophilicity are advantageous, such as controlled-release coatings or hydrophobic matrix incorporation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluorobenzo[d]isothiazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.